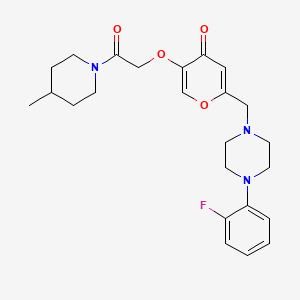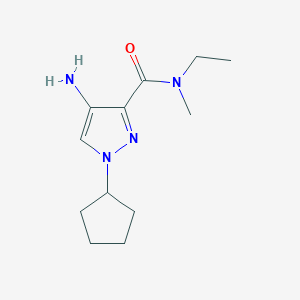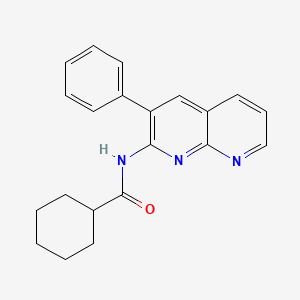![molecular formula C15H12Cl2N2O3 B2421258 [(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE CAS No. 389812-24-2](/img/structure/B2421258.png)
[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorinated aromatic rings and a carboxylate group, making it a subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with 2-chloro-4-methylaniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which [(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE: can be compared with other similar compounds such as:
2-Fluorodeschloroketamine: This compound has a similar aromatic structure but differs in its functional groups and biological activity.
4-Iodobenzoic acid: Another aromatic compound with different substituents and chemical properties.
The uniqueness of This compound
Eigenschaften
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-4-5-12(11(16)7-9)19-13(20)8-22-15(21)10-3-2-6-18-14(10)17/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWOKDRNLTMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2421176.png)


![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2421183.png)
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)



![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)




